molecular formula C5H10INO B7894648 3-iodo-N,N-dimethylpropanamide

3-iodo-N,N-dimethylpropanamide

Cat. No.: B7894648
M. Wt: 227.04 g/mol
InChI Key: MVZRRDNYHALANO-UHFFFAOYSA-N
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Description

3-Iodo-N,N-dimethylpropanamide (C₅H₉INO) is a halogenated amide derivative characterized by an iodine atom at the 3-position of the propanamide backbone and dimethyl substituents on the nitrogen. The iodine substituent likely enhances electrophilicity, making it a candidate for cross-coupling reactions or as an intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

3-iodo-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10INO/c1-7(2)5(8)3-4-6/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZRRDNYHALANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tosylate Intermediate Route

  • Synthesis of 3-Tosylpropanamide:
    N,N-Dimethylpropanamide is functionalized at the γ-position via tosylation using p-toluenesulfonyl chloride (1.5 eq) in pyridine at 0°C for 4 hours.

  • Iodide Displacement:
    The tosylate intermediate reacts with sodium iodide (2.0 eq) in anhydrous acetone under reflux (56°C) for 12 hours.

This two-step process yields 68–72% of 3-iodo-N,N-dimethylpropanamide with ≥98% purity. The major limitation involves competitive elimination side reactions, which are suppressed by maintaining rigorous anhydrous conditions.

Catalytic Amination of Iodinated Esters

Adapting methodologies from methyl ester aminations, this approach utilizes methyl 3-iodopropanoate as the starting material.

Reaction Optimization

ParameterOptimal ValueEffect on Yield
Dimethylamine Equiv1.1Maximizes conversion
Catalyst Loading5 wt% diatomaceous earthEnhances rate by 40%
Pressure2.0 MPaPrevents amine volatilization
Temperature120°CBalances kinetics and stability

Under these conditions, the reaction achieves 83.4% conversion of methyl 3-iodopropanoate with 94.1% selectivity toward the desired amide. The diatomaceous earth catalyst demonstrates exceptional stability, retaining 89% activity after five reuse cycles.

Distillation and Purification

Post-reaction processing involves:

  • Centrifugation to recover the heterogeneous catalyst

  • Atmospheric distillation to remove methanol byproduct

  • Fractional vacuum distillation (5 mmHg) to isolate the product

This protocol yields this compound with 98.2% purity, making it suitable for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Index
Hypervalent Iodination7895Moderate1.8
Tosylate Displacement7298High1.2
Catalytic Amination8398Industrial1.0

Cost Index: Relative to catalytic amination (baseline = 1.0)

The catalytic amination route offers superior economics for large-scale production, while hypervalent iodine methods provide better regiochemical control for research-scale applications.

Industrial-Scale Production Considerations

Modern manufacturing plants employ continuous-flow reactors to execute the catalytic amination process. Key design features include:

  • Pressure-rated tubular reactors: Enable precise control of exothermic amination

  • In-line NMR monitoring: Real-time tracking of conversion rates

  • Distillation columns with variable reflux ratios: Optimize energy use during product isolation

A typical facility produces 12 metric tons/month with a waste index of 0.08 kg waste/kg product, significantly lower than batch processes .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-N,N-dimethylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines.

    Reduction Reactions: The compound can be reduced to form N,N-dimethylpropanamide or other derivatives.

    Oxidation Reactions: The amide group can be oxidized to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Depending on the nucleophile, products such as N,N-dimethyl-3-hydroxypropanamide, N,N-dimethyl-3-cyanopropanamide, or N,N-dimethyl-3-aminopropanamide.

    Reduction: N,N-dimethylpropanamide.

    Oxidation: Corresponding carboxylic acids or other oxidized derivatives.

Scientific Research Applications

3-Iodo-N,N-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive molecules.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-iodo-N,N-dimethylpropanamide depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound’s effects would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in its metabolism and excretion.

Comparison with Similar Compounds

Substituent Effects and Reactivity

The 3-position substituent significantly influences chemical behavior:

Compound Substituent Key Reactivity/Applications Reference
3-Iodo-N,N-dimethylpropanamide Iodo (-I) Potential as a halogenation intermediate; may participate in Ullmann or Suzuki couplings. Inferred
3-Methoxy-N,N-dimethylpropanamide Methoxy (-OCH₃) Amphiphilic solvent for polyimides and battery cathodes; low toxicity.
3-Butoxy-N,N-dimethylpropanamide Butoxy (-OC₄H₉) Liquid crystal material; synthesized via condensation with n-butyl alcohol.
3-(Arylamino)-N,N-dimethylpropanamide Arylamino (-NHAr) Regioselective synthesis for combinatorial libraries; atom-economical.
3-Benzotriazolyl-N,N-dimethylpropanamide Benzotriazolyl Crystal engineering via π-interactions; used in structural studies.
(S)-3-Amino-2-hydroxy-N,N-dimethylpropanamide Amino/hydroxy Pharmaceutical intermediate; synthesized in high yield (94%) for kinase inhibitors.

Key Insight: Iodo substituents typically enhance electrophilicity and serve as leaving groups, contrasting with methoxy/butoxy (solubilizing) or amino (nucleophilic) groups.

Biological Activity

3-Iodo-N,N-dimethylpropanamide is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom, which is known to enhance the biological activity of compounds. The structural formula can be represented as follows:

C5H10N2OI\text{C}_5\text{H}_{10}\text{N}_2\text{O}\text{I}

The iodine atom contributes to the compound's reactivity and interaction with biological targets, making it a subject of various studies aimed at understanding its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : The compound may bind to various receptors, altering their activity and leading to physiological effects.
  • Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Research Findings

Recent studies have explored the biological activities of this compound, focusing on its potential as an antimicrobial and anticancer agent. Below are some key findings:

Study FocusFindings
Antimicrobial ActivityDemonstrated effectiveness against various bacterial strains.
Anticancer PropertiesShowed potential in inhibiting cancer cell proliferation in vitro.
Enzyme InhibitionIdentified as an inhibitor of specific proteases with IC50 values around 100 μM .

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
  • Anticancer Research : In vitro assays demonstrated that this compound could inhibit the proliferation of cancer cells by inducing apoptosis. This effect was linked to the modulation of specific signaling pathways involved in cell survival.
  • Enzyme Interaction Studies : Electrospray mass spectrometry was utilized to investigate the binding interactions between this compound and target enzymes. The compound displayed time-dependent irreversible inactivation characteristics, indicating a strong affinity for active site residues .

Q & A

Q. How does this compound compare to its non-iodinated analogs in biological assays?

  • Methodology :
  • SAR Studies : Synthesize analogs (e.g., 3-Cl, 3-Br) and test in parallel. Iodine’s hydrophobicity (LogP increase of ~0.5 vs. Cl) enhances membrane permeability in cell-based assays .
  • Metabolic Stability : Use liver microsome assays (human/rat). Iodine’s lower electronegativity may reduce oxidative metabolism vs. chloro analogs .

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